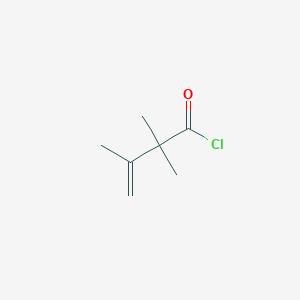
L-Asparaginyl-L-alanylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Asparaginyl-L-alanylglycine is a tripeptide composed of three amino acids: L-asparagine, L-alanine, and glycine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Asparaginyl-L-alanylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid (L-asparagine) to the resin, followed by the sequential addition of L-alanine and glycine. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The coupling reactions are facilitated by coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine). After the completion of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on the desired scale and purity of the product. Industrial processes often involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions: L-Asparaginyl-L-alanylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH⁻) or halide ions (Cl⁻, Br⁻).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may produce reduced peptides with altered functional groups.
Wissenschaftliche Forschungsanwendungen
L-Asparaginyl-L-alanylglycine has a wide range of applications in scientific research:
Chemistry: The compound is used as a model peptide in studies of peptide synthesis, structure, and reactivity.
Biology: It serves as a substrate for enzymatic studies and is used to investigate protein-protein interactions.
Medicine: this compound is explored for its potential therapeutic applications, including its role in drug delivery systems and as a bioactive peptide.
Industry: The compound is utilized in the development of novel materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of L-Asparaginyl-L-alanylglycine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit or activate specific enzymes, leading to changes in metabolic pathways. The exact mechanism depends on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
L-Asparaginyl-L-alanylglycine can be compared with other similar tripeptides, such as this compound and this compound These compounds share structural similarities but may differ in their reactivity, stability, and biological activity
Similar Compounds:
- This compound
- This compound
- This compound
Eigenschaften
| 84668-58-6 | |
Molekularformel |
C9H16N4O5 |
Molekulargewicht |
260.25 g/mol |
IUPAC-Name |
2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C9H16N4O5/c1-4(8(17)12-3-7(15)16)13-9(18)5(10)2-6(11)14/h4-5H,2-3,10H2,1H3,(H2,11,14)(H,12,17)(H,13,18)(H,15,16)/t4-,5-/m0/s1 |
InChI-Schlüssel |
HZPSDHRYYIORKR-WHFBIAKZSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)N)N |
Kanonische SMILES |
CC(C(=O)NCC(=O)O)NC(=O)C(CC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-Methyl-1-(methylsulfanyl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14422415.png)

![3-[Methyl(octyl)amino]propan-1-OL](/img/structure/B14422454.png)



